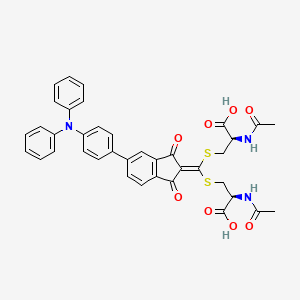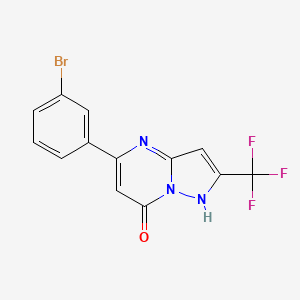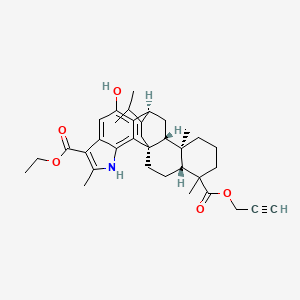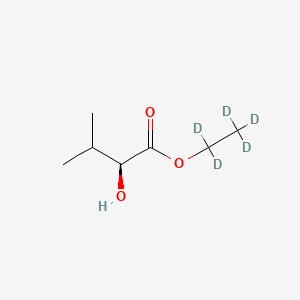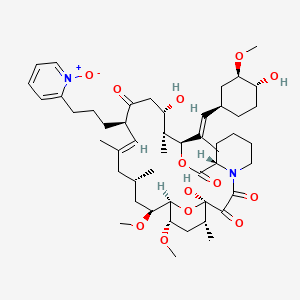
RapaBlock
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
RapaBlock is a synthetic compound designed to inhibit the mechanistic target of rapamycin complex 1 (TORC1) in a brain-specific manner. It is a high-affinity ligand for the protein FKBP12, which plays a crucial role in the formation of the FKBP12-rapamycin complex that inhibits TORC1. This compound is unique in that it prevents TORC1 inhibition systemically while allowing inhibition in the brain, making it a valuable tool for targeting brain diseases without causing systemic side effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: RapaBlock is synthesized through a series of chemical reactions involving the modification of FK506, a known FKBP12 ligand. The synthetic route includes the attachment of polar groups to solvent-exposed regions of FK506 to prevent blood-brain barrier penetration. This modification ensures that this compound remains brain-impermeable while retaining its high affinity for FKBP12 .
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using the same chemical modification techniques as in laboratory settings. The process includes the purification of the final product to achieve high purity levels, typically greater than 98%. The compound is then formulated into a solid form for research use .
Analyse Des Réactions Chimiques
Types of Reactions: RapaBlock primarily undergoes binding reactions with FKBP12, forming a stable complex that prevents the association of FKBP12 with rapamycin. This binding reaction is crucial for its function as a TORC1 inhibitor .
Common Reagents and Conditions: The synthesis of this compound involves reagents such as FK506, polar group modifiers, and various solvents. The reaction conditions include controlled temperatures and pH levels to ensure the stability and efficacy of the final product .
Major Products Formed: The major product formed from the synthesis of this compound is the modified FK506 derivative that retains high affinity for FKBP12 while being brain-impermeable. This product is then used in various research applications .
Applications De Recherche Scientifique
RapaBlock has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the inhibition of TORC1 and its effects on cellular processes. In biology, this compound is employed to investigate the role of TORC1 in cell proliferation, metabolism, and autoimmunity. In medicine, it is used to develop treatments for brain diseases such as glioblastoma and alcohol use disorder, as it allows for brain-specific inhibition of TORC1 without systemic side effects . In industry, this compound is utilized in the development of new therapeutic agents targeting TORC1 .
Mécanisme D'action
RapaBlock exerts its effects by binding tightly to FKBP12, preventing the formation of the FKBP12-rapamycin complex that inhibits TORC1. This selective inhibition allows TORC1 to remain active in peripheral tissues while being inhibited in the brain. The molecular targets involved include FKBP12 and the FRB domain of the mechanistic target of rapamycin (mTOR), which is part of TORC1 .
Comparaison Avec Des Composés Similaires
RapaBlock is unique compared to other similar compounds due to its brain-specific inhibition of TORC1. Similar compounds include rapamycin and its derivatives, such as RapaLink-1, which inhibit TORC1 but cause systemic side effects. This compound’s ability to prevent these side effects while maintaining efficacy in the brain sets it apart from other TORC1 inhibitors .
List of Similar Compounds:- Rapamycin
- RapaLink-1
- FK506 derivatives
This compound’s innovative design and selective inhibition make it a valuable tool in scientific research and therapeutic development.
Propriétés
Formule moléculaire |
C49H74N2O13 |
|---|---|
Poids moléculaire |
899.1 g/mol |
Nom IUPAC |
(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-[3-(1-oxidopyridin-1-ium-2-yl)propyl]-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone |
InChI |
InChI=1S/C49H74N2O13/c1-29-22-30(2)24-42(61-7)45-43(62-8)26-32(4)49(58,64-45)46(55)47(56)50-20-11-10-17-37(50)48(57)63-44(31(3)25-34-18-19-38(52)41(27-34)60-6)33(5)39(53)28-40(54)35(23-29)14-13-16-36-15-9-12-21-51(36)59/h9,12,15,21,23,25,30,32-35,37-39,41-45,52-53,58H,10-11,13-14,16-20,22,24,26-28H2,1-8H3/b29-23+,31-25+/t30-,32+,33+,34-,35+,37-,38+,39-,41+,42-,43-,44+,45+,49+/m0/s1 |
Clé InChI |
IYSZVJNYZFPLJF-MSNKDYLMSA-N |
SMILES isomérique |
C[C@@H]1C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC(=O)[C@@H](/C=C(/C1)\C)CCCC4=CC=CC=[N+]4[O-])O)C)/C(=C/[C@@H]5CC[C@H]([C@@H](C5)OC)O)/C)O)C)OC)OC |
SMILES canonique |
CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CCCC4=CC=CC=[N+]4[O-])O)C)C(=CC5CCC(C(C5)OC)O)C)O)C)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


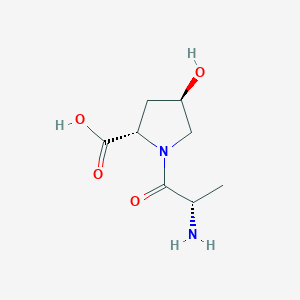

![6-[4-[[10-(10-cyano-5,9-dimethyl-7,7-dioxo-3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)-5,9-dimethyl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]methoxymethyl]triazol-1-yl]hexyl-triphenylphosphanium;bromide](/img/structure/B12385168.png)
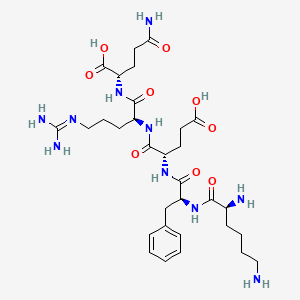
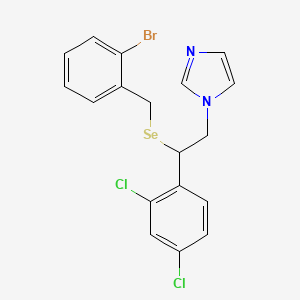
![[(2R,3S,4S,5R,6S)-6-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-2-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-3-yl]oxy-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12385194.png)

